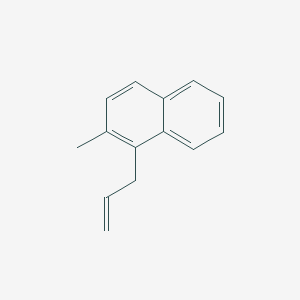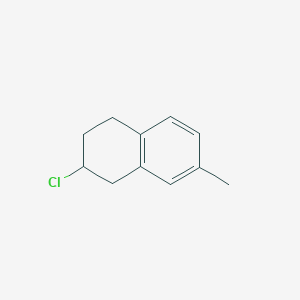![molecular formula C8H13NO3S B15258717 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)
7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of the cyclopropanesulfonyl group and the bicyclic framework imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific reaction conditions. For example, the preparation of similar bicyclic compounds often involves the use of electrophilic addition reactions, where a carbene is added to an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group may play a crucial role in the binding affinity and specificity of the compound, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Shares a similar bicyclic structure but with different substituents.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, used in fragment-based drug discovery.
Uniqueness
7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
7-cyclopropylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H13NO3S/c10-13(11,6-3-4-6)9-7-2-1-5-12-8(7)9/h6-8H,1-5H2 |
InChI Key |
NWQQJQVJWMBAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N2S(=O)(=O)C3CC3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


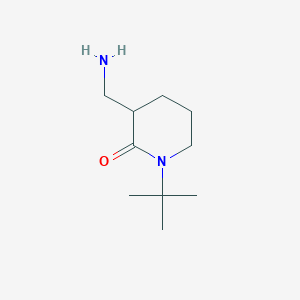
![4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15258657.png)
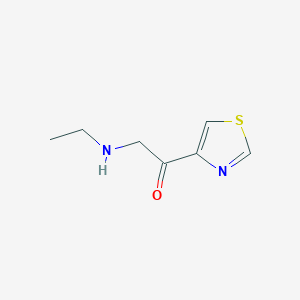
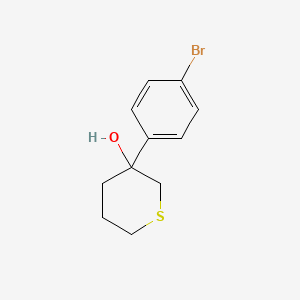


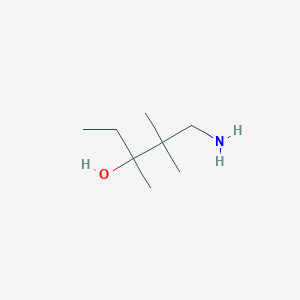
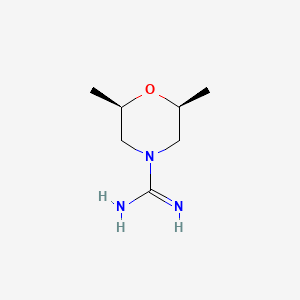
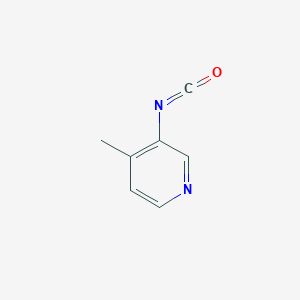

![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)

